Ácido 4-mercaptobencensulfónico

Descripción general

Descripción

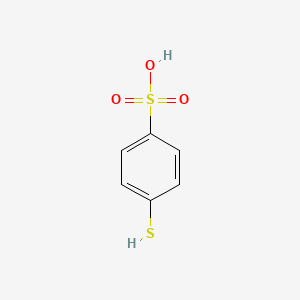

4-Mercaptobenzenesulfonic acid, also known as 4-sulfanylbenzenesulfonic acid, is an organic compound with the chemical formula C6H6O3S2. It is a colorless to pale yellow crystalline solid that is highly soluble in water and some organic solvents. This compound is known for its strong acidic properties and its ability to form complexes with metals. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

4-Mercaptobenzenesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst and reagent in organic synthesis and electrochemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pharmaceuticals, and electroplating solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Mercaptobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of benzene followed by the introduction of a thiol group. The process typically involves the following steps:

Sulfonation: Benzene is treated with sulfuric acid to form benzenesulfonic acid.

Chlorination: Benzenesulfonic acid is then chlorinated to form 4-chlorobenzenesulfonic acid.

Thiol Introduction: The chlorinated compound is reacted with sodium sulfide to introduce the thiol group, resulting in 4-mercaptobenzenesulfonic acid.

Industrial Production Methods: In industrial settings, 4-mercaptobenzenesulfonic acid is often produced through the reduction of 4-nitrobenzenesulfonic acid using tin and hydrochloric acid. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 4-Mercaptobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Complexation: It forms complexes with metals, which can be used in catalysis and other applications

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halides like chlorine and bromine are commonly used in substitution reactions

Major Products:

Disulfides: Formed through oxidation.

Thiols: Formed through reduction.

Substituted Compounds: Formed through nucleophilic substitution

Mecanismo De Acción

The mechanism of action of 4-mercaptobenzenesulfonic acid involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. It can form complexes with metals, which can then participate in catalytic cycles. The thiol group in the compound is particularly reactive, allowing it to interact with various molecular targets and pathways .

Comparación Con Compuestos Similares

Benzenesulfonic acid: Lacks the thiol group, making it less reactive in certain redox reactions.

4-Nitrobenzenesulfonic acid: Contains a nitro group instead of a thiol group, leading to different reactivity and applications.

4-Chlorobenzenesulfonic acid: Contains a chlorine atom instead of a thiol group, affecting its chemical behavior .

Uniqueness: 4-Mercaptobenzenesulfonic acid is unique due to its combination of a sulfonic acid group and a thiol group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in various scientific and industrial applications .

Actividad Biológica

4-Mercaptobenzenesulfonic acid (CAS No. 7134-41-0) is an aromatic compound characterized by a sulfonic acid group and a thiol group. Its molecular formula is , and it has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antioxidant, and potential anticancer effects, supported by relevant research findings and case studies.

- Molecular Weight : 190.24 g/mol

- Melting Point : 130-134 °C

- Solubility : Highly soluble in water

Biological Activities

1. Antibacterial Activity

4-Mercaptobenzenesulfonic acid has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that it exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Salmonella typhi | 100 µg/mL |

Studies have shown that the mechanism of action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential, which is crucial in preventing oxidative stress-related diseases. In vitro assays show that 4-Mercaptobenzenesulfonic acid can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

- DPPH Scavenging Activity : The compound exhibited a DPPH radical scavenging effect with an IC50 value of 30 µg/mL, indicating moderate antioxidant activity .

3. Anticancer Potential

Recent studies have investigated the anticancer properties of 4-Mercaptobenzenesulfonic acid. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 40 |

| MCF-7 (Breast Cancer) | 55 |

| A549 (Lung Cancer) | 70 |

The compound's ability to modulate signaling pathways associated with cancer progression has been a focal point in ongoing research .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Li et al. (2020) evaluated the antibacterial efficacy of various sulfonic acid derivatives, including 4-Mercaptobenzenesulfonic acid. The findings indicated that this compound showed superior activity compared to traditional antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers assessed the antioxidant properties of several thiol-containing compounds. The results revealed that 4-Mercaptobenzenesulfonic acid significantly reduced lipid peroxidation in cellular models, supporting its use in formulations aimed at combating oxidative stress .

Propiedades

IUPAC Name |

4-sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNVDPBWRTOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221537 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-41-0 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7134-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Mercaptobenzenesulfonic acid contribute to improving the properties of PEDOT:PSS as a transparent electrode material?

A: 4-Mercaptobenzenesulfonic acid plays a crucial role in modifying silver nanowires (AgNWs) to enhance their interaction with PEDOT:PSS. The thiol group (-SH) of 4-Mercaptobenzenesulfonic acid readily interacts with the silver surface, forming a stable Ag-S bond. [] This modification results in "S-AgNWs," which are silver nanowires decorated with 4-Mercaptobenzenesulfonic acid molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.